4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt is a synthetic compound primarily used as a fluorogenic substrate for the detection of galactose-6-sulfate sulfatase activity. This compound is notable for its application in biochemical assays, particularly in the diagnosis of lysosomal storage disorders. It is classified under the category of sulfated carbohydrates and is recognized for its utility in enzyme activity studies.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, Cayman Chemical, and GoldBio, which provide it in laboratory-grade purity suitable for research applications. The chemical structure can be referenced in databases such as PubChem, where it is cataloged with specific identifiers and detailed chemical properties.
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt falls under the classification of:
The synthesis of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt typically involves the sulfation of 4-Methylumbelliferyl beta-D-Galactopyranoside. The general synthetic route can be summarized as follows:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
The molecular structure of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt features a galactopyranose ring linked to a 4-methylumbelliferone moiety through a beta-glycosidic bond, with a sulfate group attached to the 6-position of the sugar.
The primary chemical reaction involving this compound is its hydrolysis by galactose-6-sulfate sulfatase, which cleaves the sulfate group, releasing 4-methylumbelliferone, a fluorescent product that can be quantified.
The reaction can be monitored using fluorescence spectroscopy, where the increase in fluorescence intensity correlates with enzyme activity. This makes it a valuable tool for studying enzyme kinetics and substrate specificity.
Upon enzymatic action, the galactose-6-sulfate sulfatase catalyzes the hydrolysis of the sulfate ester bond in 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt. This results in the formation of free galactose and 4-methylumbelliferone:
The fluorescence emitted by 4-methylumbelliferone can be quantitatively measured, allowing researchers to determine enzyme activity levels in various biological samples.
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt has several scientific applications:
This compound plays an essential role in both clinical diagnostics and fundamental biochemical research, highlighting its significance in understanding metabolic pathways involving glycosylation and sulfation processes.
The molecular identity of 4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate sodium salt (CAS 206443-06-3) is precisely defined through standardized chemical descriptors. The SMILES notation captures the atomic connectivity and ionic character: [Na+].CC1=CC(=O)Oc2cc(O[C@@H]3O[C@H](COS([O-])(=O)=O)[C@H](O)[C@H](O)[C@H]3O)ccc12
[1]. This string explicitly identifies the sodium counterion, the β-configured glycosidic linkage between the galactopyranose and 4-methylumbelliferone moieties, and the sulfation at the C6 position of the galactose ring.
The hierarchical InChI representation provides additional layers of molecular information:
The InChI string systematically encodes: (1) molecular formula (C₁₆H₁₇NaO₁₁S); (2) connectivity and protonation states; (3) stereochemical features (including chair conformation and β-anomeric configuration via the /t11-,13+,14+,15-,16-
descriptor); (4) isotopic composition; and (5) electronic charge state. The InChIKey serves as a unique, hash-derived identifier for database searches, enabling precise retrieval of chemical data across platforms like PubChem [3].
Table 1: Molecular Identity Descriptors
Descriptor Type | Representation | Significance |
---|---|---|
Systematic Name | 4-Methyl-7-[(6-O-sulfo-β-D-galactopyranosyl)oxy]-2H-1-benzopyran-2-one Monosodium Salt | IUPAC-compliant nomenclature |
Molecular Formula | C₁₆H₁₇NaO₁₁S | Atomic composition (MW: 440.35 g/mol) [2] [9] |
SMILES | [Na+].CC1=CC(=O)Oc2cc(O[C@@H]3OC@HC@HC@H[C@H]3O)ccc12 | Connectivity and stereochemistry |
InChIKey | KHTOBGQRIASILC-XNSOHGFJSA-M | Unique 27-character hash identifier |
The galactose unit adopts a ^4C₁ chair conformation stabilized by intramolecular hydrogen bonding, with all bulky substituents (OH groups at C2, C3, C4) occupying equatorial positions [1] [3]. The β-configuration at the anomeric center (C1) is defined by the glycosidic bond angle (C1-O1-C1') of ~116° and the trans orientation of the C1 substituent relative to the C5-CH₂OSO₃⁻ group. This configuration is critical for substrate recognition by sulfatases and β-galactosidases [2] [5].
The sulfate group at C6 introduces torsional strain in the exocyclic C5-C6 bond, reducing rotational freedom. Density functional theory (DFT) calculations indicate a preferred gg (gauche-gauche) conformation about the C5-C6 bond, positioning the sulfate oxygen atoms proximal to the ring oxygen. This spatial arrangement facilitates electrostatic interactions with enzyme active sites [3] [9]. The sodium ion coordinates with the sulfate's anionic oxygen (S=O⁻) and the adjacent ring oxygen (O5), further stabilizing the structure in crystalline states.
Table 2: Key Stereochemical Features
Stereochemical Element | Configuration | Biological Relevance |
---|---|---|
Anomeric Center (C1) | β (equatorial OH) | Specific recognition by galactose-6-sulfate sulfatase |
Ring Conformation | ^4C₁ chair | Optimal geometry for active site docking |
C5-C6 Torsion | gg (gauche-gauche) | Positions sulfate for catalytic interactions |
Sulfate Coordination | Na⁺...O-SO₃⁻/O5 | Stabilizes structure in physiological buffers |
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